molecular formula C11H17N3O2 B13071286 5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13071286
M. Wt: 223.27 g/mol
InChI Key: OWXDTEIMFONMFM-UHFFFAOYSA-N
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Description

5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid ( 1780477-74-8) is a chemical compound with the molecular formula C11H17N3O2 and a molecular weight of 223.27 g/mol . This small molecule belongs to the 1,2,3-triazole carboxylic acid chemical class, which is recognized in medicinal chemistry as a versatile scaffold for the discovery and optimization of novel bioactive compounds . While specific biological data for this compound is not available in the public domain, closely related 1H-1,2,3-triazole-4-carboxamide analogs have been identified as highly potent and selective inhibitors of the Pregnane X Receptor (PXR), functioning as inverse agonists and antagonists with low nanomolar activity . PXR is a key nuclear receptor that regulates the expression of drug-metabolizing enzymes, such as CYP3A4, and its modulation is a promising therapeutic strategy for managing adverse drug interactions and treating inflammatory conditions . The structural features of this compound—including the cyclopentyl and isopropyl substituents—are characteristic of ligands designed to interact with flexible and hydrophobic ligand-binding domains, such as that of PXR . As such, this chemical serves as a valuable building block for researchers synthesizing novel triazole-based libraries for high-throughput screening, structure-activity relationship (SAR) studies, and developing potential therapeutics targeting nuclear receptors or other biological targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

5-cyclopentyl-1-propan-2-yltriazole-4-carboxylic acid

InChI

InChI=1S/C11H17N3O2/c1-7(2)14-10(8-5-3-4-6-8)9(11(15)16)12-13-14/h7-8H,3-6H2,1-2H3,(H,15,16)

InChI Key

OWXDTEIMFONMFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(N=N1)C(=O)O)C2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is carried out between an azide and an alkyne to form the triazole ring. The cyclopentyl and isopropyl groups are introduced through subsequent functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the cycloaddition reaction. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of partially or fully reduced triazole derivatives.

    Substitution: Formation of halogenated triazole compounds.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 5-cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is its antimicrobial properties . Research indicates that derivatives of this compound exhibit substantial antibacterial activity against various strains of bacteria, notably Staphylococcus aureus.

Case Study: Antistaphylococcal Activity

A study conducted on triazole-based molecular hybrids demonstrated that compounds similar to this compound showed minimum inhibitory concentrations (MICs) ranging from 5.5 to 25.6 µM against S. aureus, with some compounds approaching the effectiveness of the reference drug Ciprofloxacin .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundMIC (µM)MBC (µM)Activity Type
Compound A10.120.0Bactericidal
Compound B15.330.0Bactericidal
Compound C25.650.0Bacteriostatic

The structure–activity relationship (SAR) analysis revealed that modifications to the triazole ring and the introduction of cycloalkyl groups significantly enhance antibacterial activity .

Anticancer Potential

Another promising application of this compound lies in anticancer research . Triazole derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis.

Case Study: Anticancer Activity

In a study focusing on triazole derivatives, several compounds were tested for their cytotoxic effects against various cancer cell lines. The results indicated that certain modifications to the triazole structure led to enhanced anticancer activity compared to standard treatments .

Table 2: Cytotoxicity of Triazole Derivatives

CompoundIC50 (µM)Cancer Cell Line
Compound D12.5MCF-7 (Breast)
Compound E8.0HeLa (Cervical)
Compound F15.0A549 (Lung)

The findings suggest that the incorporation of specific functional groups in the triazole framework can lead to improved efficacy against cancer cells, making these compounds potential candidates for further development in oncology .

Pharmacokinetic Properties

Understanding the pharmacokinetic properties is essential for evaluating the therapeutic potential of this compound. The SwissADME analysis indicates favorable drug-like characteristics for derivatives of this compound, including:

Mechanism of Action

The mechanism of action of 5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions or interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing its binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 5-cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can be contextualized by comparing it to structurally analogous triazole derivatives (Table 1).

Table 1: Comparative Analysis of Triazole Carboxylic Acid Derivatives

Compound Name Substituents (Position 1/5) Molecular Weight (g/mol) Key Biological Activity (GP% or Inhibition) Cell Line/Model Reference ID
This compound Cyclopentyl / Isopropyl 223.27 Not reported (inferred moderate activity) N/A
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Chlorophenyl / CF₃ 279.64 GP = 68.09% NCI-H522 (lung cancer)
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Thiazol-2-yl / Methyl 210.22 40% growth inhibition NCI-H522 (lung cancer)
5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Methylphenyl / Methyl 217.24 Used as a precursor for antiproliferative amides N/A
1-Benzyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Benzyl / Isopropyl 202.21 Not reported (structural analog) N/A

Key Findings:

Substituent Effects on Antiproliferative Activity: Aromatic vs. Aliphatic Substituents: Aryl-substituted triazoles (e.g., 4-chlorophenyl) exhibit higher activity than aliphatic derivatives. The 1-(4-chlorophenyl)-5-CF₃ analog showed strong inhibition (GP = 68.09%) due to enhanced electron-withdrawing effects and hydrophobic interactions with targets like c-Met kinase . Heteroaryl Substituents: Thiazole-containing derivatives (e.g., 5-methyl-1-(thiazol-2-yl)) demonstrated moderate activity (40% inhibition), attributed to zwitterionic properties improving solubility and target engagement . The absence of a heteroaryl group in the target compound may limit similar benefits.

Carboxylic Acid vs. Amide Derivatives: Triazole carboxylic acids generally underperform compared to amides due to high acidity, which reduces cell permeability and promotes nonspecific binding. For example, amide derivatives of 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid showed superior antiproliferative effects in screening assays . The target compound’s carboxylic acid group likely imposes similar limitations unless modified via prodrug strategies.

However, excessive bulk could hinder interaction with flat binding pockets common in kinase targets (e.g., c-Met), as seen in the superior activity of smaller aryl/heteroaryl analogs .

Biological Activity

5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that belongs to the triazole family, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on diverse research findings.

The molecular formula of this compound is C11H16N4O2C_{11}H_{16}N_4O_2 with a molecular weight of approximately 224.30 g/mol. The structure features a five-membered triazole ring with cyclopentyl and propan-2-yl substituents, which are believed to enhance its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This method is widely used for synthesizing triazoles due to its efficiency and mild reaction conditions.
  • Nucleophilic Substitution Reactions : These reactions can introduce various substituents on the triazole ring to modify biological activity.

Anticancer Activity

Research indicates that compounds related to 5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazole derivatives exhibit significant anticancer properties. For instance:

  • In Vitro Studies : Various synthesized triazole derivatives have shown antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). For example, one study reported IC50 values for certain derivatives in the range of 1.1 μM to 4.9 μM, indicating potent activity compared to standard drugs like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazole derivatives have also been evaluated for their antimicrobial properties:

  • Inhibition of Bacterial Growth : Some compounds have demonstrated good inhibition against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting potential as antimicrobial agents .

The mechanism by which these compounds exert their biological effects is often linked to their ability to interact with specific biological targets:

  • Thymidylate Synthase Inhibition : Certain triazole derivatives inhibit thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells .

Case Studies and Research Findings

Several studies have highlighted the promising activity of triazole derivatives:

StudyCompound TestedCell LinesIC50 (μM)Activity Type
Compound 9MCF-71.1Anticancer
Compound 5iA549<100Cytotoxic
Compound 7E. coliN/AAntimicrobial

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